4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound belonging to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core with phenyl and phenylpropyl substituents
Mechanism of Action
Target of Action
The compound 4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a derivative of pyrimidine . Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The this compound exerts its anticancer potential through inhibiting protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . By inhibiting these enzymes, the compound can control cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects several biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The compound’s action on these pathways can lead to the inhibition of cell growth and the induction of apoptosis, thereby exerting its anticancer effects .
Pharmacokinetics
The compound’s inhibitory activity against protein kinases suggests that it may have good bioavailability and be able to reach its target sites effectively .
Result of Action
The result of the action of this compound is the inhibition of cell growth and the induction of apoptosis . This is achieved through the compound’s inhibitory action on protein kinases, which play a crucial role in cell growth regulation, differentiation, migration, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrimidine derivatives with phenyl and phenylpropyl groups under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl and phenylpropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with similar structural features and biological activities.
Pyrido[2,3-d]pyrimidine: Known for its anticancer and enzyme inhibitory properties.
Pyrimidinedione: Includes compounds like fluorouracil and idoxuridine, which are used in cancer treatment.
Uniqueness
4-phenyl-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit multiple protein kinases and its potential for use in targeted cancer therapies make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
4-phenyl-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20-18-17(14-24(20)13-7-10-15-8-3-1-4-9-15)22-21(26)23-19(18)16-11-5-2-6-12-16/h1-6,8-9,11-12,19H,7,10,13-14H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDKCVWIMWADGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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